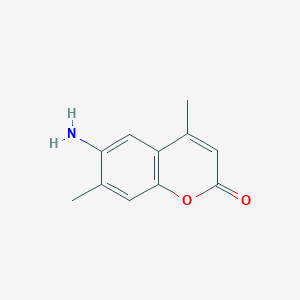

6-amino-4,7-dimethyl-2H-chromen-2-one

Descripción general

Descripción

6-amino-4,7-dimethyl-2H-chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its yellow crystalline form, which is insoluble in water but soluble in organic solvents such as alcohol and ether . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common method involves the Pechmann condensation reaction, which is a straightforward method for preparing substituted chromen-2-ones . This reaction typically involves the use of strong acids or bases, elevated temperatures, and prolonged reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method is efficient and yields a high purity product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

6-amino-4,7-dimethyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the chromen-2-one structure.

Substitution: Substitution reactions, particularly at the amino group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve elevated temperatures and prolonged reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones and their derivatives, which have significant biological and pharmaceutical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 6-amino-4,7-dimethyl-2H-chromen-2-one. For instance, research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that structural modifications at the 6th position significantly influenced the anti-inflammatory activity of related coumarin derivatives. Specifically, compounds derived from this base structure showed promising results in reducing tumor cell viability in vitro, with some exhibiting IC50 values lower than 1 μM against human tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies indicated that derivatives of this compound exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, one derivative demonstrated superior effectiveness compared to standard antibiotics like cephalexin and amoxicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through various animal models. In a carrageenan-induced paw edema model, specific derivatives showed significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Biochemical Applications

Fluorescent Probes

this compound is employed as a fluorescent probe in biochemical assays. Its ability to bind with serine proteases allows for real-time monitoring of enzyme kinetics and activity in various biological systems. This application is crucial for understanding enzyme mechanisms and developing new diagnostic tools.

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of various enzymes, including DNA gyrase and COX enzymes. These studies are pivotal for drug discovery efforts aimed at targeting specific pathways in diseases such as cancer and inflammation .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-amino-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is generally assumed that more lipophilic compounds can penetrate better the lipophilic cell membrane of Gram-positive bacteria, while less lipophilic compounds are more liable to penetrate the cell wall of Gram-negative bacteria . This compound’s effects are mediated through its interaction with cellular membranes and enzymes, leading to its biological activities.

Comparación Con Compuestos Similares

Similar Compounds

7-amino-4-methylcoumarin: Used as a fluorescent labeling reagent and in enzyme assays.

4-methyl-2H-chromen-2-one: Commonly used in the synthesis of various coumarin derivatives.

6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Used in the Pechmann condensation reaction.

Uniqueness

6-amino-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its amino group at the 6-position and methyl groups at the 4 and 7 positions make it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

6-Amino-4,7-dimethyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its chromenone structure, exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 189.21 g/mol. The compound features an amino group at the 6-position and two methyl groups at the 4 and 7 positions of the chromenone ring.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, it has shown inhibitory effects on various cancer cell lines:

In these studies, the compound demonstrated significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. In vitro assays revealed that it can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

This inhibition suggests that the compound may help in managing cognitive decline associated with neurodegenerative disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through mitochondrial pathways.

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties that protect cells from oxidative stress.

Study on Anticancer Activity

A study published in Molecules assessed the anticancer activity of various coumarin derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in gastric and colon carcinoma cell lines through apoptosis induction mechanisms .

Study on Antimicrobial Efficacy

Research conducted on the antimicrobial properties highlighted that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This study emphasized the potential for developing new antibiotics based on this compound.

Q & A

Q. Basic: What are the established synthetic routes for 6-amino-4,7-dimethyl-2H-chromen-2-one, and what reaction conditions optimize yield?

The compound is synthesized via two primary routes:

- Reduction of nitro derivatives : A nitro precursor is dissolved in dioxane, treated with iron powder and glacial acetic acid under reflux (4–6 hours), followed by filtration and recrystallization from benzene. Yields depend on stoichiometric control of iron and reaction time .

- Pechmann condensation : Phenols react with β-ketoesters in the presence of strong acid catalysts (e.g., H₂SO₄). For example, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate yield intermediates that are further functionalized. Green chemistry adaptations use eco-friendly solvents to reduce environmental impact .

Q. Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. For example, the sulfur analog 4,7-dimethyl-2H-chromen-2-thione crystallizes in the monoclinic I2/m space group, with Hirshfeld surface analysis revealing C–H⋯S hydrogen bonding .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing derivatives?

- 2D NMR techniques (HSQC, HMBC) clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic region.

- Computational validation : Optimize molecular geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR shifts. Deviations >0.5 ppm may indicate impurities or tautomeric forms .

- Cross-validation : Compare with X-ray crystallographic data to confirm substituent positions and bond lengths .

Q. Advanced: What strategies mitigate side reactions during functionalization at the 6-amino group?

- Protective groups : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to shield the amino group during alkylation or acylation.

- Optimized conditions : Maintain pH 7–8 (buffered with NaHCO₃) to prevent protonation-induced side reactions. Lower temperatures (0–5°C) reduce nucleophilic substitution byproducts .

Q. Advanced: How does the substitution pattern influence biological activity compared to other coumarins?

- Methyl groups (4,7-positions) enhance lipophilicity, improving membrane permeability.

- Amino group (6-position) facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).

- Comparative studies : Perform QSAR (quantitative structure-activity relationship) analysis using analogs (e.g., 6-chloro-4-methyl derivatives) to quantify substituent effects on antimicrobial or anticancer activity .

Q. Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

- Disordered methyl groups : Common in coumarin derivatives. Use high-resolution data (≤0.8 Å) and restraints in SHELXL to model thermal motion .

- Twinning : Apply the HKLF 5 format in SHELXTL to deconvolute overlapping reflections in twinned crystals .

Q. Advanced: How can hydrogen-bonding patterns in crystal structures inform supramolecular design?

- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) to predict packing stability. For 4,7-dimethylcoumarins, C–H⋯O/S interactions dominate .

- Hirshfeld surfaces : Map contact ratios (e.g., % H⋯O vs. H⋯S) to compare polymorphism in oxygen/sulfur analogs .

Q. Advanced: What methodologies validate enzyme interaction mechanisms for this compound?

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450) to predict binding modes.

- Functional assays : Measure IC₅₀ shifts in the presence of site-directed mutants (e.g., Ser123Ala in esterases) to identify critical residues .

Q. Advanced: How do solvent polarity and proticity affect photophysical properties?

- Solvatochromism : Monitor UV-Vis shifts in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Increased polarity red-shifts emission maxima due to stabilization of excited states.

- Quantum yield measurements : Use integrating sphere setups to correlate solvent parameters (e.g., ET(30)) with fluorescence efficiency .

Q. Advanced: What statistical approaches reconcile conflicting bioactivity data across studies?

- Meta-analysis : Pool IC₅₀ values from cytotoxicity assays (e.g., MTT tests) and apply random-effects models to account for inter-study variability.

- Sensitivity analysis : Identify outliers by comparing Z-scores for replicates under identical conditions (e.g., pH, cell line) .

Propiedades

IUPAC Name |

6-amino-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSDRMNBNQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353694 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29001-25-0 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.